

"2-Amino-4,6-di-tert-butylphenol" CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Amino-4,6-di-tert-butylphenol

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An In-depth Technical Guide to 2-Amino-4,6-di-tert-butylphenol

CAS Number: 1643-39-6 Molecular Formula: C₁₄H₂₃NO

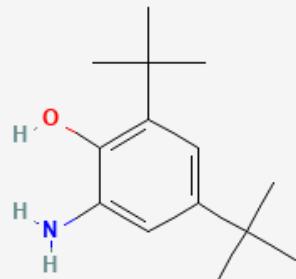
This technical guide provides a comprehensive overview of **2-Amino-4,6-di-tert-butylphenol**, a sterically hindered aminophenol derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, presenting available data on its properties, a proposed synthetic pathway, and potential areas of application based on related compounds.

Core Compound Properties and Structure

2-Amino-4,6-di-tert-butylphenol is an aromatic organic compound characterized by a phenol ring substituted with an amino group and two bulky tert-butyl groups at positions 2, 4, and 6, respectively. This substitution pattern results in significant steric hindrance around the phenolic hydroxyl and amino groups, which influences its chemical reactivity and physical properties.

Molecular Structure

The molecular structure of **2-Amino-4,6-di-tert-butylphenol** is depicted below:



Physicochemical Data

A summary of the key physicochemical properties for **2-Amino-4,6-di-tert-butylphenol** is presented in the table below.

Property	Value	Reference(s)
CAS Number	1643-39-6	[1]
Molecular Formula	C ₁₄ H ₂₃ NO	[1]
Molecular Weight	221.34 g/mol	[1]
IUPAC Name	2-amino-4,6-di-tert-butylphenol	[1]
Physical Form	Solid	
Storage Temperature	2-8°C, under inert atmosphere, in a dark place	
InChI	1S/C14H23NO/c1-13(2,3)9-7- 10(14(4,5)6)12(16)11(15)8- 9/h7-8,16H,15H2,1-6H3	[1]
InChIKey	IVVMNEWWVJXCLX- UHFFFAOYSA-N	[1]
SMILES	CC(C) (C)C1=CC(=C(C(=C1)N)O)C(=C(C)C)C	[1]

Synthesis and Experimental Protocols

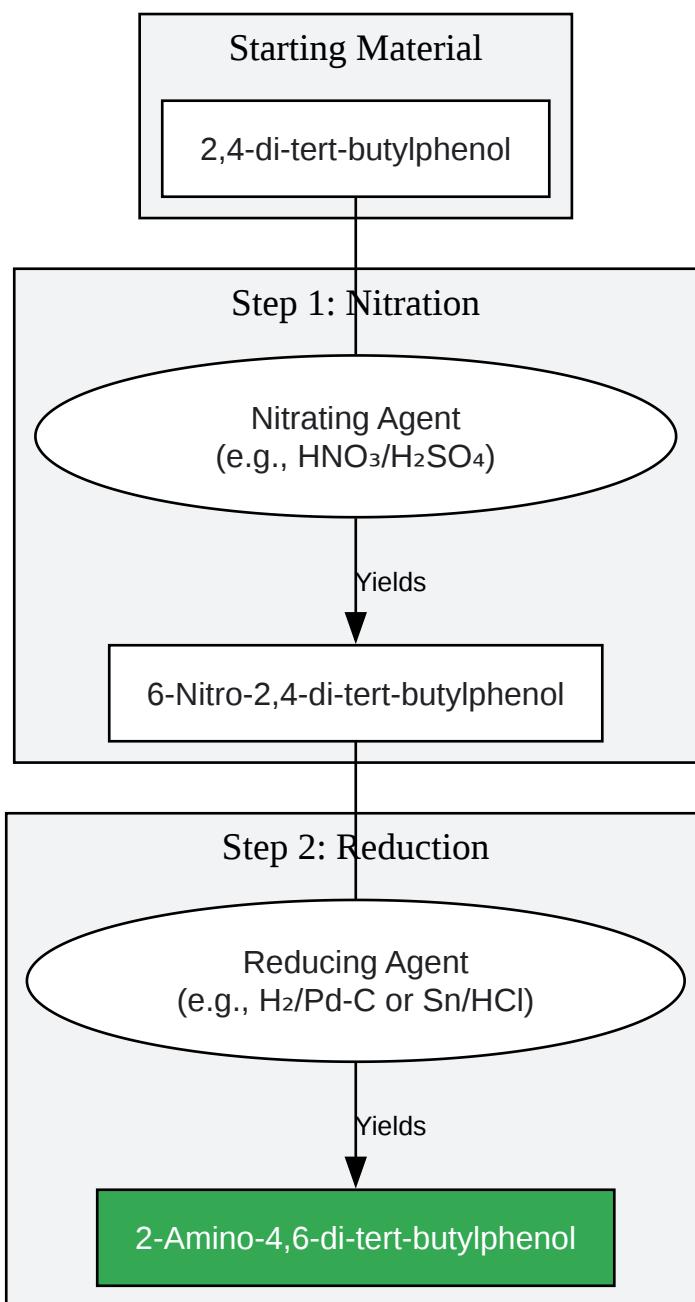
A specific, detailed experimental protocol for the synthesis of **2-Amino-4,6-di-tert-butylphenol** is not readily available in peer-reviewed literature or patents. However, based on the established synthesis of its isomers, such as 4-amino-2,6-di-tert-butylphenol[2][3] and 2-amino-4-tert-butylphenol[4][5], a plausible synthetic route can be proposed. This would likely involve a two-step process starting from the commercially available 2,4-di-tert-butylphenol.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

- Nitration: Introduction of a nitro group (-NO₂) onto the phenol ring.
- Reduction: Conversion of the nitro group to an amino group (-NH₂).

The logical workflow for this proposed synthesis is illustrated in the diagram below.



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Proposed synthesis workflow for **2-Amino-4,6-di-tert-butylphenol**.

Detailed Methodologies (Proposed)

Disclaimer: The following protocols are hypothetical and based on the synthesis of related compounds. They would require optimization and validation.

Step 1: Nitration of 2,4-di-tert-butylphenol

- Objective: To synthesize 6-Nitro-2,4-di-tert-butylphenol.
- Procedure: 2,4-di-tert-butylphenol would be dissolved in a suitable solvent (e.g., glacial acetic acid). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be added dropwise at a controlled low temperature (e.g., 0-5°C) to manage the exothermic reaction and control regioselectivity. After the addition, the reaction mixture would be stirred for a specified period until completion, monitored by techniques like Thin Layer Chromatography (TLC). The product would then be isolated by pouring the mixture into ice water, followed by filtration, washing, and drying.

Step 2: Reduction of 6-Nitro-2,4-di-tert-butylphenol

- Objective: To synthesize **2-Amino-4,6-di-tert-butylphenol**.
- Procedure: The intermediate, 6-Nitro-2,4-di-tert-butylphenol, would be dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent would then be introduced. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid). The reaction would proceed under appropriate conditions (e.g., specific temperature and pressure for hydrogenation) until the nitro group is fully reduced. The final product would be isolated after filtering the catalyst (if applicable) and removing the solvent, followed by purification steps such as recrystallization or column chromatography.

Applications and Relevance in Research

While specific applications for **2-Amino-4,6-di-tert-butylphenol** are not extensively documented, the structural motifs present in this molecule suggest several potential areas of interest for researchers.

Potential as a Synthetic Building Block

Aminophenols are valuable intermediates in organic synthesis. The presence of three functional sites—the hydroxyl group, the amino group, and the aromatic ring—allows for a variety of chemical transformations. For instance, the isomer 2-amino-4-tert-butylphenol is used as a reactant to prepare intermediates for biologically important 2-(pyridyl)benzoxazole

derivatives and as a precursor for prolinamide phenol organocatalysts. It is plausible that **2-Amino-4,6-di-tert-butylphenol** could serve as a sterically hindered building block in the synthesis of novel ligands for catalysis, complex organic molecules, or as a monomer for specialty polymers.

Context from Related Compounds in Drug Development

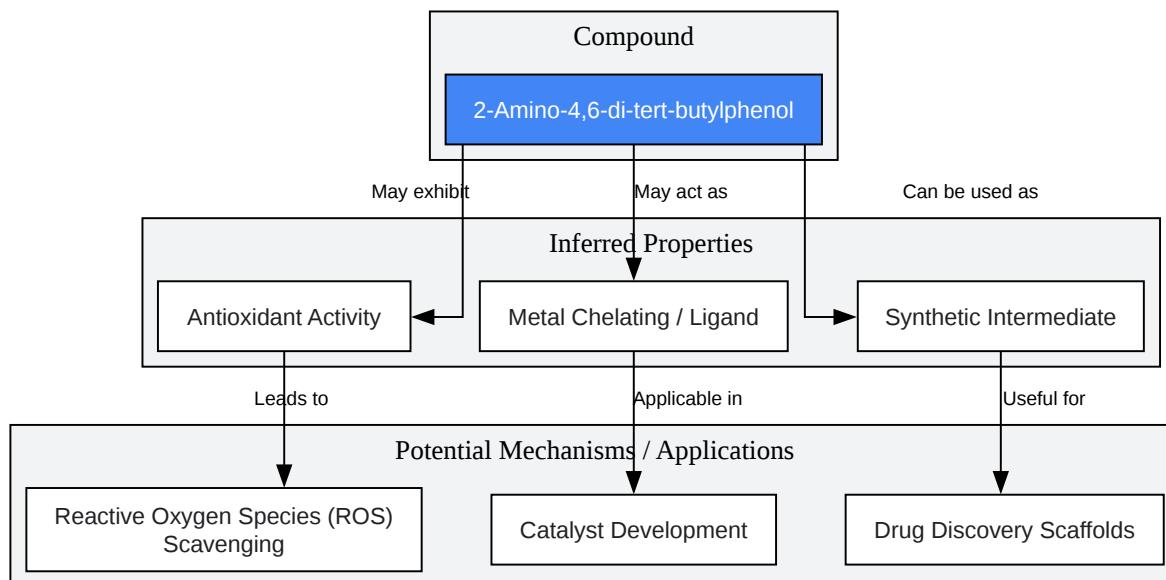
The parent structure, 2,4-di-tert-butylphenol (lacking the amino group), has been investigated for various biological activities, including antioxidant and anti-inflammatory properties. Furthermore, the isomer 5-amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.^[6] This highlights the potential utility of substituted di-tert-butylphenol scaffolds in medicinal chemistry. The unique steric and electronic properties of **2-Amino-4,6-di-tert-butylphenol** could be explored in the design of new therapeutic agents.

Antioxidant Potential

Sterically hindered phenols are well-known for their antioxidant properties. The tert-butyl groups can stabilize the phenoxy radical that forms upon hydrogen donation, which is key to radical scavenging activity. While the antioxidant activity of **2-Amino-4,6-di-tert-butylphenol** has not been specifically reported, related compounds like 2,4-di-tert-butylphenol are known antioxidants.^[7] The presence of the electron-donating amino group could potentially modulate this antioxidant capacity.

Signaling Pathways and Biological Interactions (Inferred)

There is currently no direct evidence linking **2-Amino-4,6-di-tert-butylphenol** to specific signaling pathways. However, based on the known interactions of similar phenolic compounds, some logical relationships can be inferred for future investigation.

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Inferred relationships and potential research areas for **2-Amino-4,6-di-tert-butylphenol**.

Conclusion

2-Amino-4,6-di-tert-butylphenol is a chemical compound with well-defined physical properties but limited publicly available information regarding its synthesis and specific applications. Its structure suggests potential as a valuable intermediate in organic synthesis, particularly for creating sterically hindered ligands, novel polymers, or scaffolds for medicinal chemistry. Future research is needed to develop a validated synthetic protocol and to explore its biological activities and potential roles in modulating signaling pathways, drawing inspiration from the established applications of its isomers and related phenolic compounds.

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